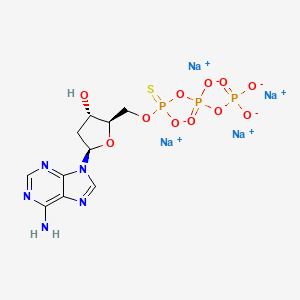
2'-deoxyadenosine-5'-O-(1-thiotriphosphate) sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt is a modified nucleoside triphosphate. It is a derivative of deoxyadenosine triphosphate (dATP) where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This compound is commonly used in biochemical and molecular biology research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt typically involves the phosphorylation of 2’-deoxyadenosine with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically produced in a lyophilized form to enhance its stability and shelf life .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids can be used to oxidize the sulfur atom.
Reducing Agents: Thiols or phosphines can be used to reduce the oxidized sulfur back to its thiol form.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanism of DNA polymerases and other nucleotide-processing enzymes.
Biology: The compound is used in studies of DNA replication and repair, as well as in the development of nucleotide analogs for therapeutic applications.
Medicine: It is used in the development of antiviral and anticancer drugs, as it can inhibit the activity of viral and cancerous DNA polymerases.
Mecanismo De Acción
The mechanism of action of 2’-deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt involves its incorporation into DNA by DNA polymerases. The sulfur atom in the thiophosphate group can form a stable bond with the enzyme, inhibiting its activity. This inhibition can prevent the replication of viral or cancerous DNA, making it a valuable tool in antiviral and anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxycytidine-5’-O-(1-thiotriphosphate)
- 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate)
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate)
Uniqueness
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt is unique due to its specific incorporation into DNA and its ability to inhibit DNA polymerases. This makes it particularly useful in studies of DNA replication and repair, as well as in the development of nucleotide analogs for therapeutic applications .
Propiedades
Fórmula molecular |
C10H12N5Na4O11P3S |
|---|---|
Peso molecular |
595.18 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3S.4Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,7+,29?;;;;/m0..../s1 |
Clave InChI |
OHLXGKUCELDGHQ-XIBSDWMQSA-J |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


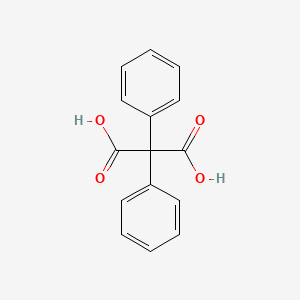
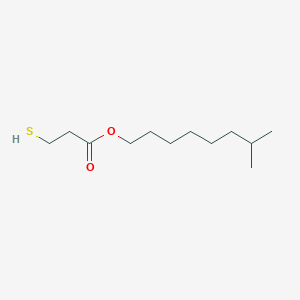
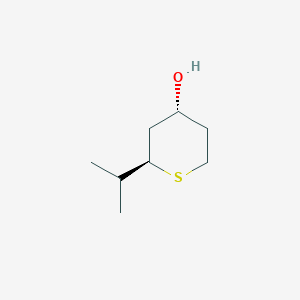
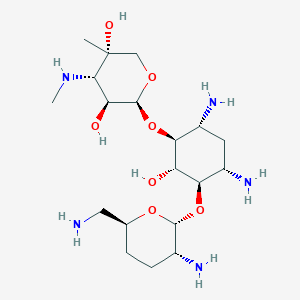
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

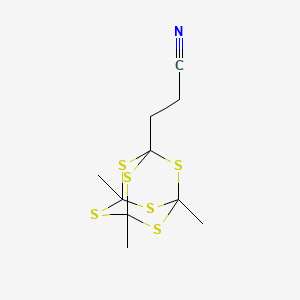
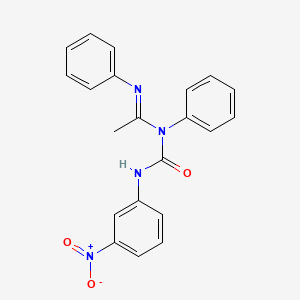

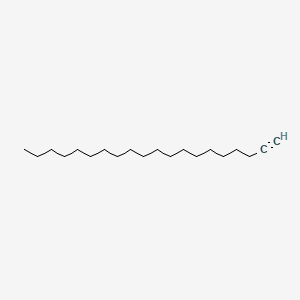
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

